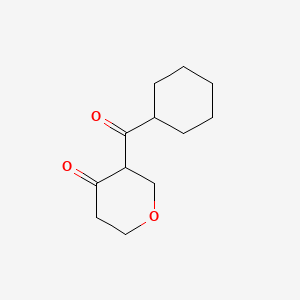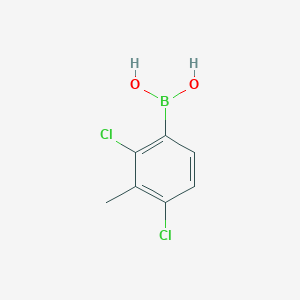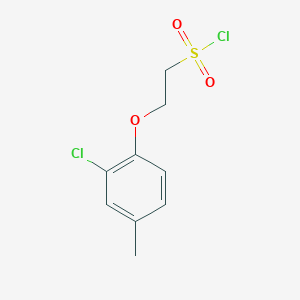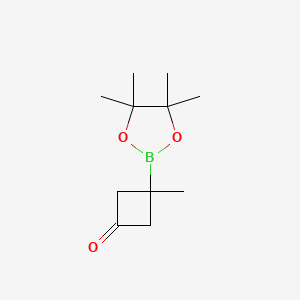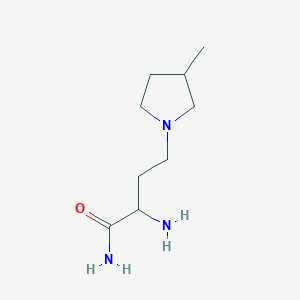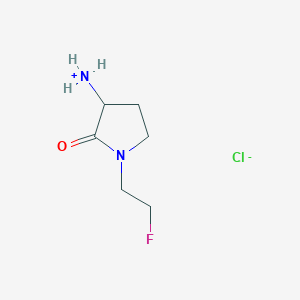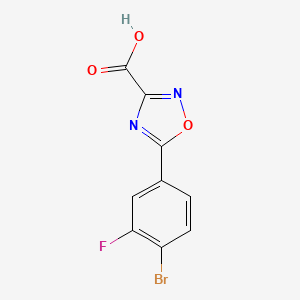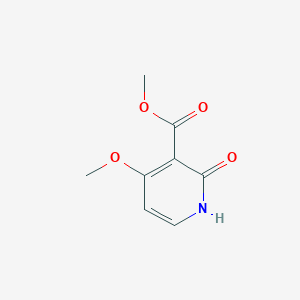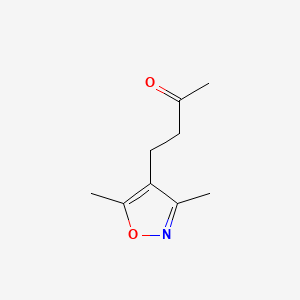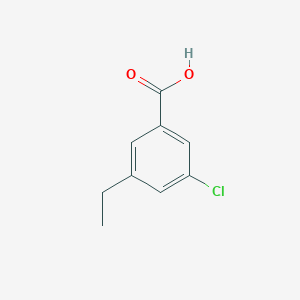
3-Chloro-5-ethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-ethylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom attached to the third carbon atom and an ethyl group attached to the fifth carbon atom. This compound appears as a white crystalline powder with a slight odor and is widely used in scientific experiments and various industries.
Métodos De Preparación
3-Chloro-5-ethylbenzoic acid can be synthesized through several methods:
Chlorination and Esterification of Ethyl Benzoate: This method involves the chlorination of ethyl benzoate followed by esterification to introduce the ethyl group.
Carboxylation of 3-Chloro-5-ethylbenzoyl Chloride: This method involves the carboxylation of 3-chloro-5-ethylbenzoyl chloride to form the desired product.
Análisis De Reacciones Químicas
3-Chloro-5-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
3-Chloro-5-ethylbenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in combination with other drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Chloro-5-ethylbenzoic acid can be compared with other benzoic acid derivatives, such as:
3-Chlorobenzoic Acid: Similar structure but lacks the ethyl group.
5-Ethylbenzoic Acid: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylbenzoic Acid: Contains a methyl group instead of an ethyl group.
The presence of both the chlorine atom and the ethyl group in this compound makes it unique and contributes to its specific chemical properties and applications .
Propiedades
Fórmula molecular |
C9H9ClO2 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
3-chloro-5-ethylbenzoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12) |
Clave InChI |
MFUNAASCQALZQV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
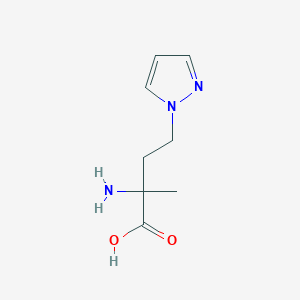
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
